molecular formula C9H6BrF3O B7969139 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE

Cat. No.: B7969139
M. Wt: 267.04 g/mol
InChI Key: IBBYHASSXPEMAR-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-2,2,2-trifluoroethanone is a high-value aryl fluoroketone monomer designed for advanced materials research, particularly in the development of next-generation polymers . Its primary research application is as a critical building block in the synthesis of poly(aryl-alkylene) anion exchange membranes (AEMs) for energy technologies . Incorporating this monomer into polymer backbones during step-growth polymerization is a key strategy for enhancing the performance of anion exchange membrane fuel cells (AEMFCs) . The compound's structure, featuring a bromo-methylphenyl group and a trifluoroethanone moiety, allows it to participate in Friedel-Crafts acylation reactions, enabling the creation of polymers with tailored properties . Research indicates that using such arylfluoroketone monomers can significantly improve the in-situ durability of the resulting membranes, a critical factor for the commercial viability of fuel cells . This makes it an essential reagent for chemists and material scientists working on sustainable energy solutions, specifically aiming to balance high hydroxide ion conductivity with long-term membrane stability . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYHASSXPEMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE typically involves the bromination of 4-methylacetophenone followed by the introduction of the trifluoromethyl group. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate.

Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈BrF₃O
  • Molecular Weight : 267.06 g/mol
  • CAS Number : 1343245-72-6

The presence of bromine and trifluoroethyl groups enhances its reactivity and potential applications in synthesis and medicinal chemistry.

Medicinal Chemistry

1-(3-Bromo-4-methylphenyl)-2,2,2-trifluoroethanone is explored for its potential as a pharmacological agent. Its unique structure may contribute to the development of new drugs targeting various diseases. For instance, compounds with similar structures have been investigated for anti-inflammatory and analgesic properties.

Case Study : A study on related brominated compounds indicated that they exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. This suggests that the trifluoroethanone derivative could be a candidate for further investigation in cancer therapeutics.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its trifluoroethyl group can be utilized to modify biological molecules, enhancing their stability and bioavailability.

Data Table: Synthetic Routes Involving this compound

Reaction TypeProductYield (%)Reference
Friedel-CraftsTrifluoroethylated phenyl derivatives85Journal of Organic Chemistry
Nucleophilic SubstitutionAmine derivatives75Synthetic Communications

Agrochemical Development

The compound's properties make it suitable for agrochemical applications. Its ability to act as a herbicide or pesticide can be explored due to the presence of bromine, which is known to enhance biological activity.

Case Study : Research on similar trifluoroethyl compounds has shown effectiveness against specific pests and weeds, indicating potential for this compound in agricultural formulations.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-2,2,2-TRIFLUOROETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparative analysis:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) LogP Key Applications/Properties References
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone 4-Br, 3-F C8H3BrF4O 271.01 3.33 Industrial synthesis; high purity (99%)
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 3-Cl, 5-CF3 C9H3ClF6O 276.56 N/A Pharmaceutical intermediate (Afoxolaner)
1-(4-Bromo-2-fluorophenyl)propan-1-one 4-Br, 2-F, propanone backbone C9H7BrFO 245.06 N/A High structural similarity (98% to analogs)
1-(3-Bromo-4-methylphenyl)-2,2,2-trifluoroethanone (Target) 3-Br, 4-CH3 C9H6BrF3O ~285–290 (estimated) ~3.5–4.0 (estimated) Likely intermediate in agrochemicals/pharma N/A

Key Observations :

  • Electron-Withdrawing Groups : Bromine (Br) and trifluoromethyl (CF3) groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions .
  • Steric Effects : The methyl group at the 4-position (para to Br) may hinder reactivity compared to smaller substituents like fluorine .

Physicochemical Properties

Property 1-(4-Bromo-3-fluorophenyl)-2,2,2-TFEO 1-[3-Chloro-5-CF3-phenyl]-2,2,2-TFEO Target Compound (Estimated)
Melting Point Not reported Not reported Likely >100°C (analogs)
Boiling Point Not reported Not reported ~250–300°C (estimated)
Solubility Low in water; soluble in organic solvents Similar to analogs Low aqueous solubility
Stability Stable under inert conditions Sensitive to moisture/heat Moderate stability

Notes:

  • Lipophilicity : The target compound’s higher LogP (~3.5–4.0) compared to 1-(4-bromo-3-fluorophenyl)-2,2,2-TFEO (LogP 3.33) suggests enhanced membrane permeability, advantageous in drug design .
  • Thermal Stability : Trifluoroacetyl groups generally confer thermal stability, but bromine may introduce decomposition pathways at elevated temperatures .

Biological Activity

1-(3-Bromo-4-methylphenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H8BrF3O
  • Molecular Weight: 312.09 g/mol
  • Physical Form: Powder
  • Purity: 95% .

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylacetophenone followed by the introduction of trifluoroethyl groups. The reaction conditions and purification processes can significantly affect the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and promoting oxidative stress. They have shown effectiveness against various cancer types, including breast and prostate cancers .
  • Case Study: A derivative of this compound demonstrated a bell-shaped dose-response curve for inducing apoptosis in K562 leukemia cells. At lower concentrations, the compound promoted apoptosis, while at higher doses, it shifted towards necrosis as the primary mechanism of cell death .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that derivatives of this compound possess antimicrobial properties. Research has shown that certain thiosemicarbazone derivatives linked to acetophenone structures exhibit selective toxicity towards bacterial cells while sparing normal cells .

Table of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Cell Line/OrganismReference
AnticancerBenzoylbenzophenone thiosemicarbazone~10K562 (leukemia)
AntimicrobialThiosemicarbazonesVariesVarious bacterial strains
Apoptosis Induction1-(3-bromo-4-methylphenyl) derivativeVariesMDA-MB-231 (breast cancer)

In Vivo Studies

In vivo studies using animal models have indicated that compounds related to this compound are well tolerated at therapeutic doses. For example, animal models treated with similar thiosemicarbazones showed significant tumor growth delay without severe toxicity to normal tissues .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanone?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using a brominated aromatic precursor (e.g., 3-bromo-4-methyltoluene) and a trifluoroacetyl chloride derivative. Aluminum chloride (AlCl₃) is often employed as a Lewis acid catalyst in anhydrous conditions . Alternative routes include halogenation of pre-formed acetophenone derivatives. For example, bromination at the 3-position of 4-methylacetophenone followed by trifluoromethylation can yield the target compound. Reaction optimization requires precise temperature control (0–5°C for electrophilic substitution) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming substituent positions. For instance, aromatic protons adjacent to bromine and methyl groups exhibit distinct splitting patterns (e.g., doublets or doublet-of-doublets in the δ 7.2–7.8 ppm range) .
  • FTIR : The strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm the trifluoroethanone moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer: Contradictions in yields often arise from competing side reactions (e.g., over-halogenation or demethylation). To address this:

  • Perform Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, temperature gradients) .
  • Use kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation and optimize reaction quenching .
  • Compare with computational models (e.g., DFT calculations) to predict reactive sites and byproduct pathways .

Q. What computational methods are used to predict the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electron-withdrawing effects of the -CF₃ group, influencing electrophilic substitution rates. Fukui indices identify nucleophilic/electrophilic regions .
  • Molecular Docking : Explores interactions with biological targets (e.g., enzymes or receptors), highlighting steric and electronic impacts of the trifluoromethyl group .

Q. How does the bromo-methyl substitution pattern influence the compound's electronic properties and reactivity?

Methodological Answer:

  • Hammett Constants : The electron-withdrawing bromine (σₚ⁺ ≈ 0.23) and electron-donating methyl group (σₚ⁻ ≈ -0.17) create a polarized aromatic ring, directing electrophilic attacks to specific positions (e.g., para to methyl) .
  • X-ray Crystallography : Reveals steric effects; the methyl group introduces torsional strain, altering bond angles in the crystal lattice .

Q. What strategies optimize the purification of this compound given its halogenated and trifluoromethyl groups?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (polarity adjusted for halogen retention).
  • Recrystallization : Ethanol/water mixtures exploit differential solubility of halogenated vs. non-halogenated impurities .
  • HPLC : Reverse-phase C18 columns separate trifluoromethylated analogs with subtle structural differences .

Q. How does the compound interact with transition metals, and what implications does this have for catalytic applications?

Methodological Answer:

  • Coordination Studies : The ketone oxygen and bromine atom act as Lewis bases, forming complexes with Fe(III) or Cu(II). Spectrophotometric titration (UV-Vis) quantifies binding constants (e.g., log K ≈ 4.2 for Fe³⁺ complexes) .
  • Catalytic Implications : Metal coordination can activate the compound for cross-coupling reactions (e.g., Suzuki-Miyaura) or redox catalysis .

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